Tetrahydrosecamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

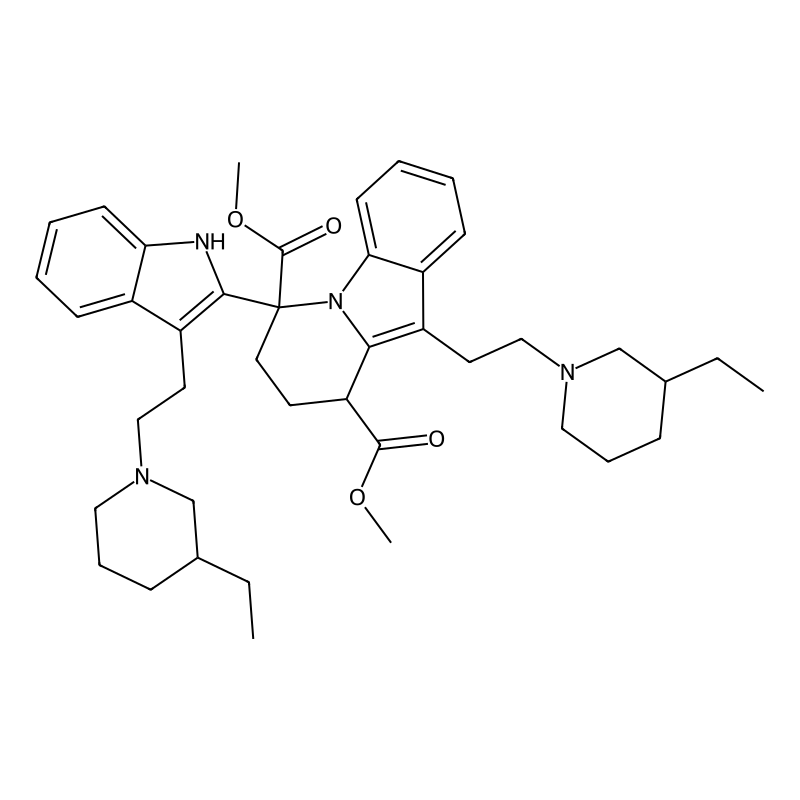

Tetrahydrosecamine is a complex alkaloid belonging to the indole class, primarily derived from the plant species Rhazya stricta. This compound exhibits a unique structure characterized by a fused ring system that includes both indole and tetrahydro components. Its molecular formula is C₁₄H₁₈N₂O, and it is recognized for its potential pharmacological properties, particularly in the realm of anticancer activity. The structural features of tetrahydrosecamine contribute to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Acetylation: Tetrahydrosecaminediol, an important derivative, is synthesized from tetrahydrosecamine through acetylation, which introduces an acetyl group to the hydroxyl functional group .

- Decarbomethoxylation: This reaction involves the removal of a methoxy group, leading to the formation of didemethoxycarbonyl-tetrahydrosecamine, which has shown significant cytotoxic properties against various cancer cell lines .

- Hydration and Aldol Reactions: These reactions can also be employed to derive other derivatives from tetrahydrosecamine, expanding its chemical diversity .

Tetrahydrosecamine has been investigated for its biological activities, particularly its anticancer properties. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including those derived from breast, pancreatic, and lung cancers. The compound's mechanism of action may involve the inhibition of nitric oxide production in inflammatory models, showcasing its potential as an anti-inflammatory agent as well . Its derivatives have also demonstrated selective inhibition of cyclooxygenase-2 (COX-2), further emphasizing its therapeutic potential in cancer treatment .

The synthesis of tetrahydrosecamine can be achieved through various methods:

- Isolation from Natural Sources: Tetrahydrosecamine is primarily isolated from Rhazya stricta, where it occurs naturally along with other alkaloids.

- Chemical Synthesis: Laboratory synthesis involves starting from simpler indole derivatives and applying multi-step synthetic routes that include cyclization and functional group transformations .

These methods allow for both the extraction of natural compounds and the development of synthetic analogs for research purposes.

Tetrahydrosecamine has several applications in medicinal chemistry:

- Anticancer Research: Its cytotoxic properties make it a candidate for further development as an anticancer drug.

- Anti-inflammatory Studies: Given its ability to inhibit nitric oxide production, it may serve as a lead compound in developing anti-inflammatory therapies.

- Pharmacological Investigations: Ongoing research aims to elucidate its full pharmacological profile and potential therapeutic uses in various diseases.

Interaction studies involving tetrahydrosecamine focus on its binding affinity with various biological targets. Research indicates that it may interact with enzymes involved in inflammation and cancer progression. For instance, studies have shown that tetrahydrosecamine can inhibit COX-2 activity selectively, suggesting a mechanism through which it exerts its anti-inflammatory effects . Further investigations into its interactions with cellular pathways are necessary to fully understand its therapeutic potential.

Tetrahydrosecamine shares structural similarities with several other indole alkaloids. Here are some notable compounds for comparison:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Secamine | Indole structure without tetrahydro component | Anticancer activity |

| Tetrahydrosecaminediol | Hydroxylated derivative of tetrahydrosecamine | Higher cytotoxicity against cancer cells |

| Vincamine | Indole alkaloid with different ring fusion | Neuroprotective and vasodilatory effects |

| Raucaffrinoline | Contains multiple nitrogen atoms | Cytotoxicity against various cancer cell lines |

Tetrahydrosecamine is unique due to its specific fused ring structure and the presence of both indole and tetrahydro components, which contribute to its distinct biological activities compared to these similar compounds.

Tetrahydrosecamine is a complex dimeric indole alkaloid that belongs to the broader class of monoterpene indole alkaloids found predominantly in the Apocynaceae family [1] [3]. This family of flowering plants is renowned for its rich diversity of alkaloid compounds with varied structural complexities and biological activities [4]. Tetrahydrosecamine possesses a distinctive chemical structure characterized by a molecular formula of C42H56N4O4 and a molecular weight of 680.93 g/mol [1] [9]. The compound appears as a powder in its isolated form and is classified as both a tertiary amine and an alkaloid [8].

The chemical structure of tetrahydrosecamine features a complex bicyclic framework with specific stereochemistry that contributes to its unique properties and biological activities [9]. Its full IUPAC name is Pyrido(1,2-a)indole-6,9-dicarboxylic acid, 10-(2-(3-ethyl-1-piperidinyl)ethyl)-6-(3-(2-(3-ethyl-1-piperidinyl)ethyl)-1H-indol-2-yl)-6,7,8,9-tetrahydro-, dimethyl ester, which reflects its intricate molecular architecture [9] [1].

Rhazya stricta as Primary Biosynthetic Host

Rhazya stricta, a member of the Apocynaceae family, serves as the primary biosynthetic host for tetrahydrosecamine [3] [4]. This plant species is native to arid regions and has been extensively studied for its rich alkaloid content [10]. The leaves and roots of Rhazya stricta are particularly abundant sources of tetrahydrosecamine and other structurally related alkaloids [3].

Research has demonstrated that tetrahydrosecamine can be isolated from Rhazya stricta alongside other indole alkaloids including vallesiachotamine, sewarine, and polyneuridine [3] [4]. These compounds collectively contribute to the phytochemical profile of the plant. The table below summarizes the major alkaloids identified in Rhazya stricta:

| Alkaloid | Type | Reported Activity |

|---|---|---|

| Tetrahydrosecamine | Dimeric indole alkaloid | Cytotoxic |

| Vallesiachotamine | Monoterpene indole alkaloid | Cytotoxic |

| Sewarine | Monoterpene indole alkaloid | Cytotoxic |

| Polyneuridine | Monoterpene indole alkaloid | Not reported |

| Quebrachamine | Monoterpene indole alkaloid | Bronchodilator |

| Eburenine | Monoterpene indole alkaloid | Bronchodilator |

| Stemmadenine | Monoterpene indole alkaloid | Bronchodilator |

Studies on Rhazya stricta have revealed that the plant produces tetrahydrosecamine through specialized biosynthetic pathways that involve a series of enzymatic transformations [10]. The production of this compound appears to be regulated by both developmental factors and environmental stimuli, with light conditions having a marked effect on alkaloid accumulation in the plant tissues [10]. Transgenic hairy root cultures of Rhazya stricta have been developed to investigate alkaloid accumulations, demonstrating the potential for modulating tetrahydrosecamine production through biotechnological approaches [10].

Secondary Occurrence in Aspidosperma Species

While Rhazya stricta serves as the primary biosynthetic host for tetrahydrosecamine, this alkaloid has also been identified in certain species belonging to the genus Aspidosperma, which are also members of the Apocynaceae family [5]. This secondary occurrence highlights the evolutionary conservation of certain biosynthetic pathways across related plant genera [12] [13].

Aspidosperma species are known to produce a diverse array of indole alkaloids, many of which share structural similarities with those found in Rhazya stricta [5]. Studies on Bolivian Aspidosperma species have identified numerous alkaloids including vincadifformine, kopsanone, kopsinine, and kopsanol, suggesting a rich alkaloid profile in these plants [5]. While tetrahydrosecamine is not among the most abundant alkaloids in Aspidosperma species, its presence indicates shared biosynthetic capabilities between these plants and Rhazya stricta [5] [12].

The biosynthesis of alkaloids in Aspidosperma species involves similar enzymatic pathways to those in Rhazya stricta, though with some variations that lead to the production of genus-specific compounds [12] [13]. The evolutionary relationship between these plant genera is reflected in their ability to produce structurally related alkaloids through homologous biosynthetic pathways [13].

Biogenetic Relationships to Monoterpene Indole Alkaloids

Tetrahydrosecamine belongs to the broader class of monoterpene indole alkaloids (MIAs), which represent one of the largest and most diverse groups of plant secondary metabolites [7] [11]. The biogenetic relationship between tetrahydrosecamine and other MIAs is rooted in their shared biosynthetic origin from the common precursor strictosidine [7] [11].

The biosynthesis of monoterpene indole alkaloids follows a general pathway that begins with the amino acid tryptophan and proceeds through a series of enzymatic transformations [22]. This pathway can be divided into several key steps as outlined in the table below:

| Step | Reaction | Substrate | Product | Enzyme |

|---|---|---|---|---|

| 1 | Tryptophan decarboxylation | Tryptophan | Tryptamine | Tryptophan decarboxylase (TYDC) |

| 2 | Geraniol hydroxylation | Geraniol | 10-Hydroxygeraniol | Geraniol 10-hydroxylase (G10H/CYP76B6) |

| 3 | Secologanin formation | Loganin | Secologanin | Secologanin synthase (CYP72A1) |

| 4 | Strictosidine formation | Tryptamine + Secologanin | Strictosidine | Strictosidine synthase (STR1) |

| 5 | Strictosidine deglucosylation | Strictosidine | Strictosidine aglycone | Strictosidine glucosidase (SGD) |

| 6 | Downstream alkaloid formation | Strictosidine aglycone | Various alkaloids (including tetrahydrosecamine precursors) | Various enzymes |

The biosynthesis of tetrahydrosecamine diverges from the general MIA pathway after the formation of strictosidine aglycone [7] [22]. This divergence involves additional enzymatic steps that lead to the formation of the dimeric structure characteristic of tetrahydrosecamine [11]. The precise mechanisms of these later stages in tetrahydrosecamine biosynthesis remain areas of active research [7] [11].

Studies on the differential incorporation of labeled strictosidine and vincoside into various indole alkaloids have demonstrated that strictosidine serves as the key intermediate in the biosynthesis of alkaloids belonging to the Corynanthe, Aspidosperma, and Iboga types across different plant families [7]. This research has established that only strictosidine is metabolically incorporated into these alkaloids, while vincoside remains inert in the biosynthetic process [7].

Enzymatic Pathways Involving Strictosidine Synthase

Strictosidine synthase (STR1) plays a fundamental role in the biosynthesis of tetrahydrosecamine and other monoterpene indole alkaloids [6] [11]. This enzyme catalyzes the condensation of tryptamine with secologanin to form strictosidine in a formal Pictet-Spengler reaction, representing the first committed step in alkaloid synthesis [6] [7].

The mechanism of strictosidine synthase has been elucidated through structural studies, particularly of the enzyme isolated from Rauvolfia serpentina, another member of the Apocynaceae family [6]. The catalytic process can be divided into four main steps:

| Step | Process | Description |

|---|---|---|

| 1 | Substrate binding | Tryptamine binds at the bottom of the pocket, stabilized by Glu309, Phe226, and Tyr151. Secologanin binds at the pocket entrance via His307 and His277. |

| 2 | Schiff base formation | Schiff base forms between secologanin's aldehyde group and tryptamine's amine group. |

| 3 | Pictet-Spengler reaction | Glu309 deprotonates tryptamine's carbon 2, allowing strictosidine formation via Pictet-Spengler reaction. |

| 4 | Product release | Strictosidine is released from the enzyme active site. |

The strictosidine synthase enzyme belongs to the family of lyases, specifically amine lyases, which cleave carbon-nitrogen bonds [6]. It can be isolated from several alkaloid-producing plants within the Apocynaceae family, including Catharanthus roseus and Voacanga africana, in addition to Rauvolfia serpentina [6] [11].

Following the formation of strictosidine by strictosidine synthase, the compound undergoes deglucosylation by strictosidine glucosidase (SGD) to form strictosidine aglycone [22]. This aglycone is an unstable intermediate that can be transformed into various chemical structures, which then lead into specific monoterpene indole alkaloid pathways, including the one that ultimately produces tetrahydrosecamine [22].

The evolution and diversification of the enzymatic pathways involved in monoterpene indole alkaloid biosynthesis in the Apocynaceae family have been studied through phylogenetics, ancestral sequence reconstruction, biochemistry, and partial in vivo pathway reconstitution [12] [13]. These studies have revealed how metabolic pathways evolve through the recruitment and adaptation of promiscuous enzymes from common protein superfamilies [12] [13]. In the case of aspidosperma and iboga alkaloid biosynthesis, an ancestral carboxylesterase that lost its original function was recruited to catalyze the formation of the aspidosperma alkaloid scaffold, with subsequent key amino acid substitutions leading to the evolution of iboga alkaloid biosynthesis in separate plant lineages [12] [13].